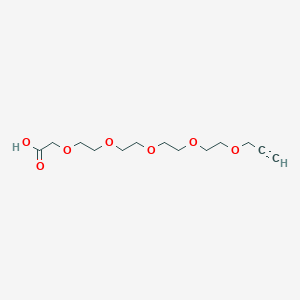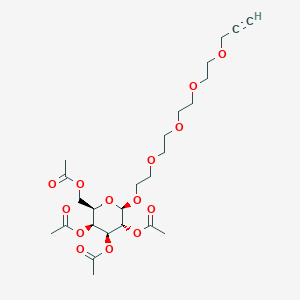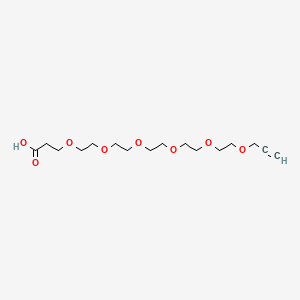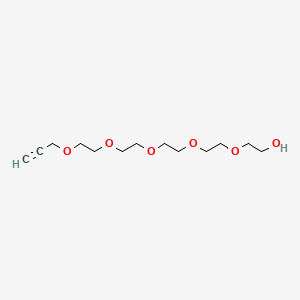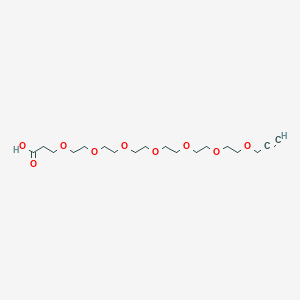
PTC596
描述
尤尼布林,也称为PTC596,是一种新型的小分子,在癌症治疗领域引起了广泛关注。它是一种口服生物利用度高的化合物,可与微管蛋白结合,微管蛋白是细胞分裂必不可少的蛋白质,从而抑制微管的形成。这种作用导致细胞在细胞周期的G2/M期停滞,最终导致细胞死亡。 尤尼布林的独特之处在于它不是p-糖蛋白转运体的底物,这使得它可以口服给药并有效地靶向实体瘤和血液肿瘤 .
科学研究应用
尤尼布林在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究微管蛋白结合剂及其对微管动力学影响的模型化合物。
生物学: 研究其在细胞周期调控和凋亡中的作用,提供对细胞过程的见解。
医学: 主要作为抗癌剂开发,目前正在进行针对各种癌症的临床试验,包括卵巢癌、平滑肌肉瘤和神经胶质瘤
工业: 在开发新的治疗剂和药物递送系统方面的潜在应用。
生化分析
Biochemical Properties
PTC596 plays a significant role in biochemical reactions by binding to the colchicine site of tubulin, a protein that forms microtubules . Microtubules are essential for cell shape, motility, and chromosome segregation during cell division. By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also interacts with the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein, leading to its downregulation . This interaction results in the hyperphosphorylation of BMI1 and a reduction in H2A ubiquitination levels .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase, leading to apoptosis . This effect is observed in multiple cancer cell lines, including those resistant to other treatments . This compound also influences cell signaling pathways by downregulating BMI1, which is involved in the regulation of gene expression and cellular metabolism . Additionally, this compound has been shown to inhibit the proliferation of cancer stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the colchicine site of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics . This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis . This compound also downregulates BMI1 by inducing its hyperphosphorylation, which reduces H2A ubiquitination levels and affects gene expression . Furthermore, this compound inhibits the activity of the anaphase-promoting complex/cyclosome (APC/C) and its co-activator CDC20, leading to the persistent activation of CDK1 and CDK2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has demonstrated efficacy in in vivo models, where it inhibits tumor growth and improves survival rates . The stability and long-term effects of this compound make it a promising candidate for cancer therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, this compound can cause adverse effects such as neutropenia and thrombocytopenia . These toxic effects are dose-dependent and reversible upon discontinuation of the treatment . The optimal dosage of this compound is currently being investigated in clinical trials to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate microtubule dynamics and cell cycle progression . This compound also affects metabolic flux by downregulating BMI1, which influences the expression of genes involved in cellular metabolism . The compound’s impact on metabolic pathways contributes to its anticancer activity and ability to induce apoptosis in cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound readily crosses the blood-brain barrier, allowing it to target brain tumors . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation in cancer cells . The distribution of this compound within tissues is crucial for its therapeutic efficacy and ability to reach target sites.
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and nucleus . In the cytoplasm, this compound binds to tubulin and disrupts microtubule dynamics . In the nucleus, this compound affects gene expression by downregulating BMI1 and reducing H2A ubiquitination levels . The subcellular localization of this compound is essential for its activity and ability to induce cell cycle arrest and apoptosis in cancer cells.
准备方法
合成路线和反应条件
尤尼布林的合成涉及多个步骤,从关键中间体的制备开始。第一步通常涉及通过一系列缩合和环化反应形成核心结构。随后的步骤包括官能团修饰,以引入增强化合物生物活性和药代动力学特性的特定取代基。反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度。
工业生产方法
尤尼布林的工业生产遵循类似的合成路线,但已扩展以适应大型批次。这涉及优化反应条件,以最大限度地提高产率并最大限度地减少杂质。先进的技术,如连续流动化学和自动化合成,可以用来提高效率和重现性。质量控制措施,包括高效液相色谱 (HPLC) 和质谱,对于确保最终产品的质量一致性和安全性至关重要。
化学反应分析
反应类型
尤尼布林经历了几种类型的化学反应,包括:
氧化: 这种反应可以修饰尤尼布林分子上的官能团,可能改变其生物活性。
还原: 还原反应可用于将特定官能团转化为其相应的还原形式,这可能会影响化合物的药代动力学。
取代: 取代反应,特别是亲核取代反应,在尤尼布林的合成和修饰中很常见。
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 二甲基亚砜 (DMSO)、乙腈、甲醇。
催化剂: 钯碳、氧化铂。
主要产物
从这些反应形成的主要产物取决于所涉及的特定官能团。例如,尤尼布林中醇基的氧化可以产生酮或醛,而硝基的还原可以产生胺。
作用机制
尤尼布林通过与微管蛋白上的秋水仙碱结合位点结合发挥作用,从而抑制微管的聚合。这种抑制作用破坏了有丝分裂纺锤体的形成,有丝分裂纺锤体是细胞分裂过程中染色体分离所必需的。结果,细胞在G2/M期停滞,导致凋亡。 尤尼布林还下调MCL-1,一种促进细胞存活的蛋白质,并诱导p53非依赖性线粒体凋亡 .
相似化合物的比较
尤尼布林与其他微管蛋白结合剂进行了比较,例如:
秋水仙碱: 与尤尼布林一样,秋水仙碱与微管蛋白结合,但主要用于治疗痛风和家族性地中海热。
紫杉醇: 另一种用于癌症治疗的微管蛋白结合剂,但它稳定微管而不是抑制其形成。
长春碱: 用于化疗,它与微管蛋白结合并抑制微管的形成,但具有不同的药代动力学特性和副作用。
属性
IUPAC Name |
5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLWOOPCEXYVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610964-64-1 | |
| Record name | Unesbulin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNESBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of PTC596?
A1: this compound is a small molecule that functions as a microtubule polymerization inhibitor. [] It directly binds to tubulin, disrupting the formation of microtubules, which are essential for cell division. [, ] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding to mitosis. [, , , ]
Q2: What are the downstream effects of this compound treatment on cancer cells?
A2: this compound's inhibition of microtubule polymerization and subsequent G2/M arrest triggers several downstream effects in cancer cells:
- Apoptosis Induction: this compound induces apoptosis in various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and diffuse intrinsic pontine glioma (DIPG). [, , , , , , , , ] This apoptotic effect is thought to be independent of p53 status. [, ]
- Downregulation of MCL1: this compound treatment consistently leads to a reduction in MCL1 protein levels, likely contributing to its pro-apoptotic effects. [, ]
- Sensitization to Ionizing Radiation: In DIPG cells, this compound sensitizes cells to ionizing radiation by impairing the kinetics of the DNA damage response. [, ] This suggests a potential benefit of combining this compound with radiotherapy.
Q3: Does this compound affect the tumor microenvironment?
A3: Studies in lung cancer models suggest that this compound treatment alters the tumor microenvironment. [] Using single-cell RNA sequencing, researchers observed a modulation of the tumor microenvironment landscape, including a decrease in the symbiotic interface between tumor cells and niche components like endothelial cells, fibroblasts, and immune cells. []
Q4: What is the preclinical evidence supporting the use of this compound in cancer treatment?
A4: Extensive preclinical data support the potential of this compound as an anticancer agent:
- In vitro efficacy: this compound demonstrates potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines, including those derived from multiple myeloma, acute myeloid leukemia, mantle cell lymphoma, leiomyosarcoma, pancreatic ductal adenocarcinoma, neuroblastoma, medulloblastoma, and DIPG. [, , , , , , , , , , , ]
- In vivo efficacy: In vivo studies using xenograft and genetically engineered mouse models demonstrate that this compound can effectively inhibit tumor growth and prolong survival in various cancer types. [, , , , , , , , , ]
- Synergistic effects: this compound exhibits promising synergistic effects when combined with standard-of-care chemotherapies, including gemcitabine, nab-paclitaxel, and proteasome inhibitors. [, , , ] This synergistic activity highlights its potential for improving treatment outcomes in combination regimens.
Q5: What clinical trials have been conducted with this compound?
A5: this compound has been evaluated in several Phase 1 clinical trials in adult patients with advanced solid tumors and leiomyosarcoma. [, ] Additionally, Phase 1b trials have explored this compound in combination with dacarbazine for leiomyosarcoma and in children with newly diagnosed DIPG and high-grade gliomas. [, , ]
Q6: What are the main findings from the completed Phase 1 clinical trial of this compound as a single agent?
A6: The Phase 1 trial evaluating this compound as a monotherapy in patients with advanced solid tumors found that the drug was generally well-tolerated. [, ] The most common adverse events were mild to moderate gastrointestinal symptoms, and the recommended Phase 2 dose was established at 7 mg/kg administered twice weekly. []
Q7: What is the current status of this compound clinical development?
A7: Information on the current status of this compound's clinical development is best obtained from clinical trial registries like ClinicalTrials.gov and from updates provided by the developing company, PTC Therapeutics.
Q8: What are the known resistance mechanisms associated with this compound?
A8: Research on resistance mechanisms to this compound is ongoing. One study suggests that in multiple myeloma, BMI1 may not be an essential gene for tumor cell survival, and its downregulation might not be the primary driver of this compound's anti-myeloma activity. []
Q9: Are there any biomarkers that can predict response to this compound?
A9: While research on predictive biomarkers is ongoing, some studies have identified potential markers of response to this compound-based combination therapies:
- Elevated MN1 and MCL1 levels: In AML, patients with elevated MN1 gene expression and MCL1 protein levels showed sensitivity to the combination of this compound and the MCL1 inhibitor S63845. []
- Elevated BMI1 and MEK levels: Conversely, patients with elevated BMI1 gene expression and MEK protein levels were more responsive to the combination of this compound and the MEK inhibitor trametinib. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





